Formamide, N-1-naphthalenyl-

説明

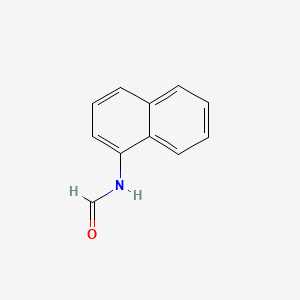

Formamide, N-1-naphthalenyl- is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

The exact mass of the compound Formamide, N-1-naphthalenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of N-(Naphthalen-1-yl)formamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .

Mode of Action

N-(Naphthalen-1-yl)formamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

solani suggest that it is able to penetrate the fungal cell wall and interact with internal structures .

Result of Action

The result of N-(Naphthalen-1-yl)formamide’s action is the inhibition of R. solani growth. The treated mycelium produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

生物活性

Formamide, N-1-naphthalenyl- (CAS No. 6330-51-4), is a compound of interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by empirical data and research findings.

Formamide, N-1-naphthalenyl- is an aromatic amide derived from naphthalene. Its structure features a naphthalenyl group attached to a formamide functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with formamides and their derivatives, including:

- Antimicrobial Activity : Some studies suggest that formamides can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Cytotoxicity : The cytotoxic effects of naphthalene derivatives have been documented, with implications for cancer therapy.

- Enzyme Inhibition : Certain formamides have been shown to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various naphthalene derivatives, including formamide compounds. The results indicated that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Formamide, N-1-naphthalenyl- | 15 | Staphylococcus aureus |

| Formamide A | 12 | Escherichia coli |

| Formamide B | 10 | Pseudomonas aeruginosa |

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of naphthalene derivatives on cancer cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Formamide, N-1-naphthalenyl- | 25 | HeLa (cervical carcinoma) |

| Formamide C | 30 | MCF7 (breast cancer) |

| Formamide D | 35 | A549 (lung cancer) |

The proposed mechanisms for the biological activities of formamide, N-1-naphthalenyl-, include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some naphthalene derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Antitumor Activity : A study focused on the antitumor potential of naphthalene derivatives found that formamide, N-1-naphthalenyl-, exhibited significant activity against various cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm its efficacy.

- Enzyme Inhibition : Research on enzyme inhibition revealed that formamide compounds could effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

特性

IUPAC Name |

N-naphthalen-1-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRYTQQVSFZYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212694 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6330-51-4 | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6330-51-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。